3-Chlorobenzoic acid 3-Chlorobenzoic acid Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
3-chlorobenzoic acid is a monochlorobenzoic acid carrying a chloro substituent at position 3. It has a role as a drug metabolite. It derives from a benzoic acid. It is a conjugate acid of a 3-chlorobenzoate.
Crystals or fluffy white powder. (NTP, 1992)
m-Chlorobenzoic acid, also known as 3-chlorobenzoate, belongs to the class of organic compounds known as halobenzoic acids. These are benzoic acids carrying a halogen atom on the benzene ring. m-Chlorobenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. m-Chlorobenzoic acid has been primarily detected in urine. Within the cell, m-chlorobenzoic acid is primarily located in the membrane (predicted from logP). m-Chlorobenzoic acid can be biosynthesized from benzoic acid.
Brand Name: Vulcanchem
CAS No.: 535-80-8
VCID: VC21330873
InChI: InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)O
Molecular Formula: C7H5ClO2
Molecular Weight: 156.56 g/mol

3-Chlorobenzoic acid

CAS No.: 535-80-8

Cat. No.: VC21330873

Molecular Formula: C7H5ClO2

Molecular Weight: 156.56 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Chlorobenzoic acid - 535-80-8

CAS No. 535-80-8
Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
IUPAC Name 3-chlorobenzoic acid
Standard InChI InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Standard InChI Key LULAYUGMBFYYEX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)O
Appearance White Solid
Boiling Point Sublimes (NTP, 1992)
Sublimes
Colorform CRYSTALS
PRISMS FROM WATER
Melting Point 316 °F (NTP, 1992)
158.0 °C
158 °C
158°C

Physical and Chemical Properties

3-Chlorobenzoic acid presents as a white to light beige crystalline solid or powder at room temperature . Its physical state and appearance reflect its molecular structure and intermolecular forces, particularly the hydrogen bonding capabilities of its carboxylic acid group. These properties influence its handling characteristics and behavior in various chemical processes.

The compound exhibits specific physicochemical properties that are critical for understanding its behavior in different environments and applications. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC₇H₅ClO₂
Molecular Weight156.57 g/mol
Physical AppearanceWhite to beige crystalline powder
Melting Point153-157 °C (literature), 154 °C
Boiling Point274-276 °C, 275 °C
Density1.496 g/cm³, 1.517 g/cm³
Bulk Density600 kg/m³
Flash Point150 °C
Refractive Index1.5812 (estimate)
pKa3.82 (at 25 °C)
Water Solubility<0.1 g/100 mL at 19.5 °C, 0.45 g/L
SolubilitySoluble in some organic solvents and aqueous base
Recommended StorageBelow +30 °C

The acidity of 3-Chlorobenzoic acid, represented by its pKa value of 3.82, is influenced by the electron-withdrawing effect of the chlorine atom, which enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This increased acidity affects its reactivity in various chemical transformations and its behavior in biological systems.

The compound's limited water solubility (<0.1 g/100 mL) but good solubility in organic solvents and aqueous base solutions reflects its moderately polar nature. These solubility characteristics are important considerations for its applications in organic synthesis, extraction processes, and environmental fate assessment.

Synthesis and Production Methods

The primary industrial method for synthesizing 3-Chlorobenzoic acid involves the oxidation of 3-chlorotoluene . This process represents a controlled oxidation of the methyl group to a carboxylic acid while preserving the chlorine substituent at the meta position. The oxidation typically employs strong oxidizing agents under carefully controlled conditions to ensure high yield and purity of the final product.

Alternative synthetic routes may include halogenation of benzoic acid, although this approach often yields a mixture of isomers that requires separation techniques to isolate the desired 3-chloro isomer. Additionally, the compound can be synthesized through carboxylation of 3-chlorophenyl Grignard reagents or related organometallic intermediates.

In laboratory settings, 3-Chlorobenzoic acid can be produced through various reactions, including the hydrolysis of corresponding nitriles or esters. The synthesis from methyl 4-amino-3-chlorobenzoate through alkaline hydrolysis has been documented, although this produces 4-amino-3-chlorobenzoic acid rather than the unsubstituted 3-chlorobenzoic acid.

For industrial-scale production, considerations of cost, safety, environmental impact, and product purity guide the selection of synthetic routes. The established oxidation of 3-chlorotoluene remains the most economically viable and technically straightforward method for large-scale production.

Applications and Uses

3-Chlorobenzoic acid serves as a versatile building block in organic synthesis, contributing to the development of complex molecular structures . Its reactive functional groups—the carboxylic acid and the chlorine-substituted aromatic ring—allow for various transformations that are valuable in creating more sophisticated compounds.

In synthetic organic chemistry, 3-Chlorobenzoic acid participates in numerous reactions, including esterification, amidation, reduction, and metal-catalyzed coupling reactions. A notable example is its coupling with phenylboronic acid using palladium catalysts, which proceeds efficiently at room temperature with 0.5% Pd catalyst or at 100°C with 0.1% Pd catalyst, yielding the coupled product at an impressive 97% yield . This type of cross-coupling reaction is particularly valuable in pharmaceutical synthesis and materials science.

The compound exhibits antifungal properties, showing activity against strains of Aspergillus . This biological activity suggests potential applications in agricultural sciences for crop protection or in preservative formulations. The antimicrobial properties of 3-Chlorobenzoic acid and related compounds continue to be investigated for potential therapeutic applications.

In analytical chemistry, 3-Chlorobenzoic acid serves as a reference standard for calibration and method development. Its well-defined physical properties make it useful for validating analytical procedures and instrumentation. Additionally, it functions as a model compound in environmental studies, particularly those focused on the biodegradation of chlorinated aromatic pollutants.

The compound has been identified as a metabolic byproduct of the antidepressant medication bupropion . This connection to pharmaceutical metabolism has stimulated research into its biological interactions and potential physiological effects, contributing to our understanding of drug metabolism pathways.

Biodegradation and Environmental Impact

3-Chlorobenzoic acid has been extensively studied in environmental microbiology due to interest in the biodegradation of chlorinated aromatic compounds. Multiple bacterial strains capable of metabolizing this compound have been identified, demonstrating various degradation pathways and efficiencies.

Pseudomonas putida has been documented as an effective microorganism for the aerobic degradation of 3-Chlorobenzoic acid. An indigenous strain isolated from the Riachuelo, a polluted river in Buenos Aires, demonstrated remarkable efficiency in degrading this compound when used as the sole carbon source . This strain achieved 92.0% compound removal and 86.1% chemical oxygen demand reduction when processing 100 mg/L of 3-Chlorobenzoic acid within just 14 hours . The bacterium exhibited impressive capacity, degrading concentrations up to 1,000 mg/L, with no detectable toxicity in the final products .

Alternative degradation pathways have been observed in other microbial systems. A Pseudomonas species converted 3-Chlorobenzoic acid to 3-hydroxybenzoic acid and 2,5-dihydroxybenzoic acid, demonstrating a dechlorination and hydroxylation pathway . Additionally, Pseudomonas putida strain 87 was identified as capable of assimilating the compound as its sole source of carbon and energy .

Under anaerobic conditions, different microbial systems demonstrate capacity for 3-Chlorobenzoic acid degradation. A methanogenic consortium enriched from anaerobic sewage sludge utilized the compound as its sole energy and carbon source . Rhodopseudomonas palustris strain RCB100 degrades 3-Chlorobenzoate anaerobically through pathways that involve coenzyme A ligase activity . Furthermore, an anaerobic continuous-flow fixed-bed column reactor established a denitrifying population capable of degrading 3-Chlorobenzoate with a rate reaching 2.26 mM per day .

Beyond biological degradation, photocatalytic processes represent another approach to environmental remediation of 3-Chlorobenzoic acid. Research using graphene/TiO₂ (GR/TiO₂) as a photocatalyst in anoxic water environments revealed that degradation products depend significantly on dissolved oxygen levels . With dissolved oxygen between 0.5-1.0 mg/L, both oxidative degradation products (including 3-chlorophenol, resorcinol, and hydroxyquinol) and reductive degradation products (such as 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, and cyclohexanediol) were observed . When dissolved oxygen fell below 0.28 mg/L, photocatalytic reduction became the predominant process .

Recent Research Findings

Recent research on 3-Chlorobenzoic acid has focused primarily on its biodegradation pathways, photocatalytic degradation mechanisms, and potential applications in organic synthesis. These investigations provide valuable insights into both environmental remediation strategies and synthetic methodologies.

Studies of biodegradation mechanisms have revealed specific genes and enzymes involved in microbial metabolism of 3-Chlorobenzoic acid. Ralstonia eutropha JMP134 possesses two sets of genes (tfdCDEFB and tfdDIICIIEIIFIIBII) that facilitate the degradation of chloroaromatic compounds . This redundancy in genetic machinery suggests evolutionary adaptation to environments containing these compounds and provides potential genetic resources for engineered bioremediation systems.

Research into coenzyme A ligase activity in Rhodopseudomonas palustris strain RCB100 identified a single amino acid that contributes significantly to the enzyme's activity with chlorinated substrates . This molecular-level understanding offers opportunities for enzyme engineering to enhance biodegradation capabilities for environmental applications.

Photocatalytic degradation studies with graphene/TiO₂ catalysts have demonstrated that the Langmuir–Hinshelwood dynamic model effectively describes the degradation kinetics of 3-Chlorobenzoic acid under various conditions . The identification of both oxidative and reductive degradation pathways, influenced by dissolved oxygen levels, provides crucial insights for designing effective remediation strategies for anoxic water environments .

The investigation of mixed bacterial cultures has shown enhanced degradation capabilities compared to single-strain approaches. A mixed culture of two ortho-pathway-following Pseudomonas strains—P. aeruginosa 3mT and P. stutzeri SPC-2—demonstrated compatibility and efficiency in degrading 3-Chlorobenzoic acid alongside phenol, both individually and in mixtures . This synergistic approach suggests promising directions for bioremediation of sites contaminated with multiple pollutants.

In synthetic applications, recent work has explored efficient coupling reactions using 3-Chlorobenzoic acid. The palladium-catalyzed coupling with phenylboronic acid represents a significant advancement, offering high yields under relatively mild conditions . These methodologies contribute to green chemistry approaches by reducing energy requirements and catalyst loadings while maintaining excellent reaction efficiency.

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